molecular formula C10H6O4 B13953696 5,8-Dihydroxynaphthalene-1,2-dione CAS No. 31039-64-2

5,8-Dihydroxynaphthalene-1,2-dione

Cat. No.: B13953696
CAS No.: 31039-64-2
M. Wt: 190.15 g/mol
InChI Key: BJOUHEDEMLBMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydroxynaphthalene-1,2-dione, also known as naphthazarin, is a naturally occurring organic compound with the formula C10H6O4. It is derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl groups. This compound is known for its vibrant color and is often used in various chemical and biological applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dihydroxynaphthalene-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 5,8-dihydroxy-1,4-naphthoquinone. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the large-scale oxidation of naphthalene derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxynaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the quinone structure of the compound .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and substituted naphthoquinones, which have diverse applications in chemical synthesis and biological research .

Scientific Research Applications

5,8-Dihydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-dihydroxynaphthalene-1,2-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, forming radical anions and dianions. These redox processes are pH-dependent and involve the transfer of electrons and protons. The presence of hydroxyl groups stabilizes the semiquinone radical, which plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydroxynaphthalene-1,2-dione is unique due to its dual hydroxyl groups, which confer distinct redox properties and biological activities. Its ability to form stable radicals and participate in electron transfer processes makes it valuable in various scientific and industrial applications .

Properties

CAS No.

31039-64-2

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

5,8-dihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H

InChI Key

BJOUHEDEMLBMLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.